molecular formula C9H6N2O3S B2465555 imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide CAS No. 1432437-80-3

imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide

Cat. No.: B2465555
CAS No.: 1432437-80-3
M. Wt: 222.22
InChI Key: VGJSLSKZROWYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both imidazole and benzothiazole moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization processes and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents onto the benzothiazole or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, it is investigated for use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]thiazole: Similar in structure but lacks the benzene ring, resulting in different chemical and biological properties.

    Benzothiazole: Contains the benzothiazole ring but lacks the imidazole moiety, leading to distinct reactivity and applications.

    Imidazo[1,2-a]pyridine: Another fused heterocycle with different electronic properties and biological activities.

Uniqueness

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide is unique due to its fused ring system that combines the properties of both imidazole and benzothiazole. This structural feature imparts a high degree of chemical versatility and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,5-dioxo-2H-imidazo[1,2-b][1,2]benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-8-5-10-9-6-3-1-2-4-7(6)15(13,14)11(8)9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSLSKZROWYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.